1-Azetidin-1-YL-ethanone
Overview
Description
1-Azetidin-1-YL-ethanone, also known as 1-acetylazetidine, is a compound with the molecular formula C5H9NO and a molecular weight of 99.13 . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The InChI code for 1-Azetidin-1-YL-ethanone is 1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3 . This indicates that the compound contains one carbon atom ©, five hydrogen atoms (H), and one nitrogen atom (N).Physical And Chemical Properties Analysis
1-Azetidin-1-YL-ethanone is a solid substance . It has a molecular weight of 99.13 . The compound’s InChI code is 1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3 .Scientific Research Applications
Synthesis and Characterization : A study by Govindhan et al. (2017) focused on synthesizing a compound related to 1-Azetidin-1-YL-ethanone. They used click chemistry and characterized the compound using various techniques like IR, NMR, MS, TGA, and DSC. The structure was confirmed by single-crystal XRD analysis. This research demonstrates the synthetic versatility of compounds related to 1-Azetidin-1-YL-ethanone (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Pharmacokinetics and Cytotoxicity : The same study by Govindhan et al. (2017) also evaluated the cytotoxicity of their synthesized compound and analyzed its binding with human serum albumin using fluorescence spectroscopy. This provides insights into the pharmacokinetic nature of the compound, which is crucial for biological applications (Govindhan et al., 2017).
Heme Oxygenase Inhibition : Roman et al. (2010) designed and synthesized derivatives of 1-Aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones, which included modifications of 1-Azetidin-1-YL-ethanone. They found these compounds to be effective inhibitors of heme oxygenases, suggesting potential therapeutic applications (Roman, Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2010).
Antitubercular Activity : Thomas, George, and Harindran (2014) researched the anti-tubercular activity of novel azetidinone derivatives comprising 1, 2, 4-triazole, indicating the potential of 1-Azetidin-1-YL-ethanone derivatives in combating tuberculosis (Thomas, George, & Harindran, 2014).
Antimicrobial Activity : Research by Mohite and Bhaskar (2011) on azetidin-2-one derivatives showed significant activity against bacteria and fungi, highlighting the antimicrobial potential of compounds related to 1-Azetidin-1-YL-ethanone (Mohite & Bhaskar, 2011).
Anticonvulsant Properties : Ahangar et al. (2017) studied the anticonvulsant activities of azetidin-2-one derivatives, showing promising results in pentylenetetrazole and maximal electroshock-induced seizure tests, which implies the potential of 1-Azetidin-1-YL-ethanone in anticonvulsant therapies (Ahangar, Hafezi, Irannejad, & Emami, 2017).
Pharmacological Profile : Mehta, Sengar, and Pathak (2010) highlighted the diverse pharmacological activities of 2-azetidinone, a compound structurally related to 1-Azetidin-1-YL-ethanone. These activities include antimicrobial, antitubercular, anti-inflammatory, antitumor, and antidiabetic activities, indicating the broad potential of related compounds in various therapeutic areas (Mehta, Sengar, & Pathak, 2010).
Safety And Hazards
properties
IUPAC Name |
1-(azetidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGFLVDKXVWJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555212 | |
Record name | 1-(Azetidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azetidin-1-YL-ethanone | |
CAS RN |
45467-31-0 | |
Record name | 1-(Azetidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(azetidin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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